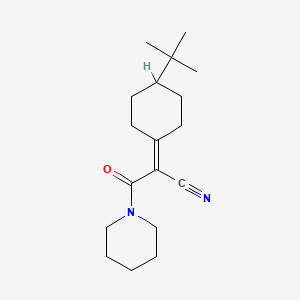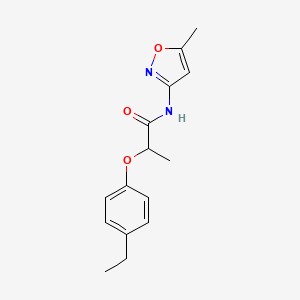
1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide, also known as FPPP, is a chemical compound that belongs to the family of prolinamides. It is a synthetic compound that is commonly used in scientific research due to its unique properties. FPPP is known to have various biochemical and physiological effects, making it a useful tool for researchers to study different aspects of human physiology and biochemistry.
Mécanisme D'action
1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide acts as a dopamine receptor agonist, which means that it binds to dopamine receptors and activates them. This leads to an increase in dopamine release in the brain, resulting in various biochemical and physiological effects. 1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide also acts as a stimulant and has similar effects to amphetamines, such as increased alertness, concentration, and energy.
Biochemical and Physiological Effects
1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide has various biochemical and physiological effects on the human body. It increases the release of dopamine in the brain, which leads to an increase in energy, alertness, and concentration. 1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide also increases the release of norepinephrine and serotonin, which are neurotransmitters that are involved in mood regulation. In addition, 1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide has been shown to have analgesic effects, meaning that it can reduce pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide has several advantages as a tool for scientific research. It is a potent and selective dopamine receptor agonist, making it useful for studying the effects of dopamine on the human body. 1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide has several limitations as well. It is a synthetic compound that does not occur naturally in the human body, which may limit its applicability to certain research questions. In addition, 1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide has been shown to have toxic effects on certain cells, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide. One area of research is the development of new compounds that are similar to 1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide but have improved properties, such as increased potency or reduced toxicity. Another area of research is the study of the effects of 1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide on different receptors and neurotransmitters in the human body. Finally, research on the potential therapeutic uses of 1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide, such as its use as an analgesic or as a treatment for certain neurological disorders, is an important area of future research.
Conclusion
1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide is a synthetic compound that is commonly used in scientific research. It has various biochemical and physiological effects on the human body, making it a useful tool for studying different aspects of human physiology and biochemistry. 1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide has several advantages as a tool for scientific research, but also has several limitations. Future research on 1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide should focus on the development of new compounds, the study of its effects on different receptors and neurotransmitters, and the potential therapeutic uses of 1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide.
Méthodes De Synthèse
1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide can be synthesized using various methods, including the reaction of 3-fluorobenzoyl chloride with N-(1-phenylethyl)prolinamide in the presence of a base, such as triethylamine. The reaction takes place at room temperature and results in the formation of 1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide. The purity of 1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide can be increased using different purification techniques, such as recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide is commonly used in scientific research to study different aspects of human physiology and biochemistry. It is used as a tool to investigate the role of different receptors, such as dopamine receptors, in the human body. 1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide is also used to study the effects of different drugs on the human body, such as the effects of amphetamines on dopamine receptors. In addition, 1-(3-fluorobenzoyl)-N-(1-phenylethyl)prolinamide is used to study the effects of different compounds on the central nervous system, such as the effects of neurotoxins on the brain.
Propriétés
IUPAC Name |
1-(3-fluorobenzoyl)-N-(1-phenylethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-14(15-7-3-2-4-8-15)22-19(24)18-11-6-12-23(18)20(25)16-9-5-10-17(21)13-16/h2-5,7-10,13-14,18H,6,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAXIIWXQABBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-fluorophenyl)carbonyl]-N-(1-phenylethyl)prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-methoxybenzyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6045478.png)

![2-butyl-5-[(4-methyl-3-phenyl-1-piperazinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6045491.png)
![4-[3-(1H-pyrazol-4-yl)propanoyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6045492.png)
![2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045505.png)
![4-(4-biphenylylmethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6045512.png)
![5-methyl-7-(1-methyl-1H-pyrrol-2-yl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6045520.png)
![3-[amino(4-methyl-1-piperazinyl)methylene]-2,4-pentanedione](/img/structure/B6045523.png)

![1-(1-adamantyl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-propanamine](/img/structure/B6045532.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6045537.png)
methanone](/img/structure/B6045552.png)
![2-(4-methoxybenzyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B6045570.png)
![1-(4-chlorobenzyl)-N-[3-(3-hydroxy-1-piperidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6045581.png)